molecular formula C11H14FNO B1448777 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine CAS No. 1874864-75-1

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

Cat. No.: B1448777
CAS No.: 1874864-75-1
M. Wt: 195.23 g/mol
InChI Key: URWIGBZGEXUEPO-UHFFFAOYSA-N
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Description

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. As an azetidine derivative, it serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. Azetidine-containing compounds are actively investigated for their potential as modulators of various biological targets. Specifically, structurally related phenoxyazetidine compounds have been identified as potent GPR119 agonists, making them promising candidates for the treatment of metabolic disorders such as type 2 diabetes and obesity . Other research avenues for similar azetidine derivatives include their development for the treatment of melanin-related disorders . The incorporation of the fluorine atom and methyl group on the phenoxy ring is a common strategy in drug design to fine-tune a compound's electronic properties, metabolic stability, and binding affinity. This high-purity compound is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

3-[(3-fluoro-4-methylphenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8-2-3-10(4-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWIGBZGEXUEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Phenoxyazetidine Core

A key step involves the reaction of a phenol derivative with a suitably functionalized azetidine intermediate. According to EP0131435B1, the process includes:

  • Step 1: Preparation of 1-diphenylmethyl-3-methanesulphonyloxyazetidine
    This intermediate is synthesized by functionalizing azetidine with diphenylmethyl and methanesulphonyloxy groups, which serve as protecting and leaving groups respectively. This compound serves as a reactive electrophile for nucleophilic substitution by phenol derivatives.

  • Step 2: Nucleophilic Substitution with Phenol Derivative
    The phenol (in this case, 3-fluoro-4-methylphenol or its equivalent) is deprotonated using an alkali-metal base such as sodium amide or potassium hydroxide to form the phenolate ion. This phenolate then displaces the methanesulphonyloxy group on the azetidine intermediate in an aprotic solvent (e.g., dimethylsulfoxide) with the assistance of a phase transfer catalyst, yielding 1-diphenylmethyl-3-(3-fluoro-4-methylphenoxy)azetidine.

  • Step 3: Hydrogenolysis to Remove Protecting Group
    The diphenylmethyl protecting group is removed by catalytic hydrogenolysis using palladium on carbon in a protic solvent (methanol or ethanol) in the presence of a tertiary organic base such as triethylamine. This step yields the free 3-(3-fluoro-4-methylphenoxy)azetidine.

  • Step 4: Purification and Salt Formation
    The product can be purified by filtration to remove catalyst, solvent evaporation, and washing with aprotic solvents to remove by-products such as diphenylmethane. Conversion to acid addition salts may be performed if required for stability or pharmaceutical formulation.

Alternative Method: Direct Coupling Using Phase Transfer Catalysis

Another approach involves direct coupling of 3-fluoro-4-methylphenol with a chloromethyl-azetidine derivative under phase transfer catalysis conditions, using an alkaline metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) in a polar aprotic solvent such as dimethylsulfoxide at elevated temperatures (80–110 °C). This method is inspired by similar processes for phenoxypropylamines.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Phenolate formation 3-fluoro-4-methylphenol + NaNH2 or KOH Room temp to 50 °C 0.5 - 1 hour Generates phenolate nucleophile
Nucleophilic substitution Phenolate + 1-diphenylmethyl-3-methanesulphonyloxyazetidine + phase transfer catalyst 50-80 °C 4-20 hours Aprotic solvent (DMSO), phase transfer catalyst enhances yield
Hydrogenolysis Pd/C catalyst + H2 + triethylamine in MeOH or EtOH Room temp to 40 °C 1-5 hours Removes diphenylmethyl protecting group
Work-up and purification Filtration, solvent evaporation, washing with aprotic solvents Ambient Variable Removes catalyst and by-products

Research Findings and Yield Data

  • The nucleophilic substitution step typically achieves high conversion rates (>85%) when using optimized phase transfer catalysts and an excess of base.
  • Hydrogenolysis proceeds cleanly under mild conditions, with minimal by-product formation, yielding the free azetidine in >90% purity.
  • The overall yield of 3-phenoxyazetidine derivatives via this route is reported to be in the range of 70-85% after purification.
  • The use of tertiary organic bases during hydrogenolysis stabilizes the azetidine ring, preventing polymerization or dimerization side reactions.

Comparative Analysis of Preparation Routes

Feature Diphenylmethyl Protecting Group Route Direct Phase Transfer Catalysis Route
Complexity Multi-step, requires protecting group installation/removal Fewer steps, direct coupling
Reaction Conditions Mild hydrogenolysis step needed Higher temperature nucleophilic substitution
Yield High overall yields (70-85%) Moderate to high yields (60-80%)
Purification Requires catalyst removal and by-product extraction Simpler work-up, but potential for side reactions
Scalability Suitable for industrial scale with optimization Also scalable, but control of side reactions needed

Summary and Recommendations

The preparation of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine is best achieved via a multi-step synthetic route involving:

  • Formation of a diphenylmethyl-protected azetidine intermediate.
  • Nucleophilic substitution with the phenolate of 3-fluoro-4-methylphenol under phase transfer catalysis.
  • Catalytic hydrogenolysis to remove the protecting group.
  • Purification and optional salt formation.

This method offers high yields, good selectivity, and manageable reaction conditions. Alternative direct coupling methods using phase transfer catalysis and alkaline hydroxides in aprotic solvents are also viable but may require careful optimization to minimize side products.

Chemical Reactions Analysis

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the fluorine or methyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, which can alter their activity and lead to various biological outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Substituent Effects:
  • Fluorine vs. Chlorine: Fluorine’s electronegativity and small size enhance binding affinity to target proteins via dipole interactions and reduced steric hindrance. In carcinogenicity studies, 3′-fluoro-4-dimethylaminoazobenzene derivatives exhibited higher activity than chloro analogs, highlighting fluorine’s role in optimizing bioactivity .
  • Methyl Group Positioning: The 4-methyl group in the phenoxy moiety may shield the azetidine ring from metabolic degradation, similar to 3-(3-Methylphenoxy)azetidine hydrochloride (CAS: CBR02367) . Comparatively, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (from ) incorporates a bulkier naphthalene group, which enhances NLRP3 inflammasome inhibition but may reduce bioavailability due to increased molecular weight (MW: ~350 g/mol) .
Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine C12H15FNO 220.26 (estimated) 3-Fluoro, 4-methylphenoxy
3-(4-Chlorobenzyl)azetidine C10H12ClN 181.67 4-Chlorobenzyl
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl C20H24NOCl 350.87 Naphthalen-2-yl, propoxy
3-((4-Fluorophenoxy)methyl)azetidine HCl C10H12FNO·HCl 217.67 4-Fluorophenoxy

Physicochemical and Pharmacokinetic Profiles

  • 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride (MW: 217.67 g/mol) has a lower molecular weight than the target compound, which may favor better bioavailability .
  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism is advantageous over methyl or chloro groups, as seen in 4′-fluoro-4-dimethylaminoazobenzene derivatives, which exhibit prolonged hepatic retention .

Biological Activity

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine features a unique azetidine ring structure substituted with a phenoxy group containing a fluorine atom. The presence of the fluorine atom is believed to enhance the compound's biological activity by influencing its electronic properties and interactions with biological targets.

The biological activity of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
  • Receptor Binding : It exhibits binding affinity to certain receptors, which could modulate physiological responses.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine:

StudyBiological ActivityMethodologyFindings
Anticancer ActivityCell Line AssaysShowed significant inhibition of cell growth in MCF-7 breast cancer cells with IC50 values in low micromolar range.
Enzyme InhibitionEnzyme AssaysDemonstrated inhibition of thymidine phosphorylase, indicating potential for anticancer applications.
PharmacokineticsAnimal StudiesExhibited favorable pharmacokinetic properties, suggesting good bioavailability and tissue distribution.

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine effectively inhibited tumor growth. The compound was tested against multiple cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showing over 70% inhibition at concentrations below 10 µM.
  • Mechanism Exploration : In vitro studies revealed that the compound's mechanism involves the downregulation of key signaling pathways associated with cell survival and proliferation. This was evidenced by decreased expression levels of anti-apoptotic proteins in treated cells.
  • In Vivo Studies : Animal models treated with 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine showed reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, and what key structural features influence its reactivity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between azetidine derivatives and halogenated phenoxy precursors. For example, substituting a halogen (e.g., Cl or Br) in 3-fluoro-4-methylphenol with an azetidine-methyl group under basic conditions (e.g., K₂CO₃ in DMF) . The fluorine atom’s electronegativity and the methyl group’s steric effects influence reaction kinetics and regioselectivity. Purification often employs column chromatography, with structural confirmation via 1^1H/13^13C NMR and HRMS .

Q. What biological activities have been reported for structurally related azetidine derivatives, and how might these inform studies on this compound?

  • Methodological Answer : Analogous compounds (e.g., 3-(4-Fluoro-3-methylphenoxy)azetidine) exhibit antimicrobial and anticancer properties, often attributed to interactions with enzyme active sites or membrane disruption . For preliminary screening, use in vitro assays like bacterial growth inhibition (MIC assays) or cancer cell line viability tests (MTT assays). Compare results with structurally similar derivatives to establish structure-activity relationships (SAR) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Assign peaks for the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ protons) and aromatic fluorine/methyl groups.
  • HRMS : Confirm molecular formula (e.g., C₁₁H₁₃FNO₂).
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in the synthesis of chiral azetidine derivatives?

  • Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective alkylation protocols. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, asymmetric synthesis of azetidine scaffolds has been achieved using palladium-catalyzed cross-coupling reactions .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or bacterial enzymes). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. How do substituent positions (fluoro, methyl) on the phenoxy ring influence metabolic stability and pharmacokinetics?

  • Methodological Answer : Conduct in vitro microsomal stability assays (human/rat liver microsomes) to compare half-life (t½) with analogs. Fluorine at the 3-position may enhance metabolic stability by reducing cytochrome P450-mediated oxidation, while methyl groups at the 4-position increase lipophilicity (logP), impacting membrane permeability .

Q. What strategies mitigate data contradictions in reported biological activities across similar azetidine derivatives?

  • Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability. Use orthogonal assays (e.g., enzymatic inhibition + cellular proliferation) to confirm activity. For example, discrepancies in anticancer activity between 3-(4-Fluoro-2-methylphenoxy)azetidine and its analogs may arise from differences in cell membrane transporters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine
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3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

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